4-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile
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Overview
Description
4-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with phenyl, methylphenyl, and methylpiperazinyl groups, as well as a carbonitrile group.
Preparation Methods
The synthesis of 4-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the phenyl and methylphenyl groups. The final step involves the incorporation of the methylpiperazinyl group and the carbonitrile group under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
4-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
4-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound is known to bind to certain proteins and enzymes, thereby modulating their activity. This interaction can lead to the inhibition of cellular processes such as cell division and proliferation, which is particularly relevant in cancer research .
Comparison with Similar Compounds
When compared to similar compounds, 4-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile stands out due to its unique combination of functional groups. Similar compounds include:
- 4-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine
- 4-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carboxamide These compounds share structural similarities but differ in their specific functional groups, which can lead to variations in their chemical reactivity and biological activity .
Properties
IUPAC Name |
4-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5/c1-17-8-10-18(11-9-17)21-20(16-24)23(28-14-12-27(2)13-15-28)26-22(25-21)19-6-4-3-5-7-19/h3-11H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEREADEJCKPHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)N4CCN(CC4)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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